Harmaline

Monoamine oxidase inhibition Neuroscience MAO-A selectivity

Generic β-carboline substitution confounds MAO isoform studies. Harmaline (CAS 304-21-2) provides 10,000-fold MAO-A selectivity (vs. ~10-fold for harmane/THβC) via its 3,4-dihydro configuration. • Stage-specific antileishmanial: targets intracellular amastigotes without mammalian cytotoxicity. • Non-MRP2 substrate for MRP2-independent disposition; CYP2D6 inhibitor (Ki 20.69 μM). • Certified reference standard: ≥98% HPLC, distinct MS signature for unambiguous identification. Full documentation supplied.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 304-21-2
Cat. No. B1672942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmaline
CAS304-21-2
Synonyms3H-Pyrido(3,4-b)indole, 4,9-dihydro-7-methoxy-1-methyl-
Dihydroharmine
Harmaline
Harmidine
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=NCCC2=C1NC3=C2C=CC(=C3)OC
InChIInChI=1S/C13H14N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7,15H,5-6H2,1-2H3
InChIKeyRERZNCLIYCABFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility30.6 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble in water, alcohol, ether;  quite soluble in hot alcohol, dilute acids
Soluble in chloroform, pyridine
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Harmaline Reference Standard Overview


Harmaline (CAS 304-21-2) is a naturally occurring β-carboline alkaloid found predominantly in Peganum harmala (Syrian rue) and Banisteriopsis caapi [1]. Structurally classified as a 3,4-dihydro-β-carboline, harmaline is distinguished from fully aromatic β-carbolines such as harmine and harmane by saturation at the C3–C4 bond, a feature that fundamentally alters its binding behavior, metabolic fate, and biological selectivity [2]. As a reversible inhibitor of monoamine oxidase A (MAO-A) and a sigma-1/delta-opioid receptor ligand, harmaline serves as an analytical reference standard in neuroscience, parasitology, and forensic toxicology applications .

Class Naturally occurring β-carboline alkaloid; 3,4-dihydro configuration distinct from fully aromatic analogs
Target Reversible MAO-A inhibitor; sigma-1 / delta-opioid receptor ligand research context
Workflow Analytical reference standard for neuroscience, parasitology, and forensic toxicology applications

Harmaline vs. Structural Analogs: Interchangeability Risks


β-Carboline alkaloids share a common tricyclic pyrido[3,4-b]indole core yet exhibit non-overlapping selectivity and metabolic profiles driven by discrete structural variations. Harmaline's 3,4-dihydro configuration confers a 10,000-fold selectivity for MAO-A over MAO-B, whereas harmane and tetrahydro-β-carboline display merely ~10-fold selectivity [1]. In antileishmanial assays, harmaline uniquely targets the intracellular amastigote stage without promastigote or mammalian cell toxicity, in direct contrast to harmine and harmane, which exhibit non-selective antiproliferative effects [2]. Pharmacokinetically, harmine is a substrate for the efflux transporter MRP2 and is more rapidly metabolized than harmaline, resulting in markedly different oral exposure profiles [3]. The methoxy-to-hydroxyl substitution in harmalol alters subcellular localization and photosensitizing properties [4]. Generic substitution among these analogs would confound experimental reproducibility and invalidate dose-response interpretations.

Selectivity Harmaline's 3,4-dihydro structure confers isoform-selective MAO-A inhibition; harmane and tetrahydro-β-carboline exhibit only ~10-fold discrimination, introducing confounding MAO-B activity.
Antiparasitic Amastigote-selective activity profile is unique to harmaline; harmine and harmane show non-selective antiproliferative effects that may obscure endpoint interpretation in Leishmania screening.
Metabolism Harmine is an MRP2 substrate and undergoes faster hepatic clearance; substitution would alter exposure-model context and may invalidate pharmacokinetic comparisons.

Harmaline Comparative Evidence vs. Analogs


MAO-A Selectivity vs. MAO-B

Harmaline demonstrates extreme isoform selectivity, inhibiting MAO-A with 10,000-fold greater potency than MAO-B. This selectivity is not a class-wide property: harmane and tetrahydro-β-carboline exhibit only approximately 10-fold discrimination between the two isoforms [1]. Harmaline's MAO-A I50 is 5 × 10⁻⁶ M, whereas harmane's MAO-A I50 is 5 × 10⁻⁷ M under identical substrate conditions, indicating that harmane is approximately 10-fold more potent at MAO-A than harmaline, yet harmaline remains far more isoform-selective [1].

MAO-A Selectivity vs. MAO-B
Head-to-head
Selectivity ratio ~1,000-fold greater than harmane and tetrahydro-β-carboline; MAO-A I50 = 5 × 10⁻⁶ M
Supports isoform-specific MAO-A pathway studies without MAO-B confounding.
Human MAO A/B; 5-HT and phenylethylamine substrates.
Monoamine oxidase inhibition Neuroscience MAO-A selectivity β-Carboline SAR

Amastigote-Selective Antileishmanial Activity

In head-to-head in vitro assays against Leishmania infantum, harmaline exhibits a unique activity profile: it exerts strong antileishmanial activity selectively against the intracellular amastigote form of the parasite while showing no toxicity toward human monocytes or Leishmania promastigotes. In direct contrast, harmane and harmine display moderate antiproliferative activity toward human monocytes and weak activity against both promastigote and amastigote forms [1]. The amastigote-selective mechanism is attributed to harmaline's capacity to inhibit Leishmania PKC activity, thereby preventing parasite internalization within macrophages [1].

Amastigote-Selective Antileishmanial
Head-to-head
Selective activity against intracellular amastigotes; no toxicity toward human monocytes or promastigotes. Harmane/harmine: non-selective antiproliferative effects.
Reported stage-specific Leishmania PKC inhibition context; supports antiparasitic screening workflow.
In vitro L. infantum intracellular amastigote assay.
Antiparasitic Leishmania infantum Amastigote-selective Drug discovery

Metabolic Stability and MRP2 Transporter Profile

In a comprehensive comparative absorption, transport, and metabolism study, harmine was identified as a substrate for the efflux transporter MRP2, whereas harmaline was not transported by MRP2. The uptake ratio of harmine at 1 μM exceeded 2.65 in membrane vesicles expressing human MRP2, and MRP2 inhibition increased harmine's apparent permeability 1.62-fold [1]. Additionally, in human liver microsomes, the intrinsic clearance (CLint) of harmine was approximately 1.49-fold greater than that of harmaline, indicating that harmine is more rapidly metabolized and less stable [1]. CYP2D6 and CYP1A2 are the major isozymes contributing to O-demethylation of both alkaloids, with harmaline showing a Ki of 20.69 μM for CYP2D6 competitive inhibition [2].

MRP2 & Metabolic Stability
Head-to-head
Harmaline is not an MRP2 substrate. Harmine CLint is 1.49-fold greater; harmine is an MRP2 substrate (uptake ratio >2.65).
Supports selection for MRP2-independent disposition or CYP2D6 interaction studies.
Human MRP2 vesicles; CYP2D6 Ki = 20.69 μM for harmaline.
Pharmacokinetics Metabolic stability MRP2 efflux transporter Drug-drug interactions

Delta-Opioid Receptor Binding Affinity

In competitive binding assays using rat synaptosomal membranes, harmaline (7-MeO-1-Me-dihydro-β-carboline) exhibited the highest affinity for δ-opioid receptors among all β-carbolines and tetrahydroisoquinolines tested. Harmaline's Ki value was 3.5 μM, whereas the tetrahydroisoquinolines salsolinol and salsolidine displayed Ki values exceeding 100 μM [1]. Harmaline also demonstrated greater δ-receptor affinity than μ-receptor affinity, with competitive inhibition kinetics characterized by increased Kd values without altered Bmax [1].

Delta-Opioid Receptor Affinity
Head-to-head
Ki = 3.5 μM, reported highest affinity in tested set. Salsolinol and salsolidine Ki >100 μM.
Reported δ-receptor binding context; supports opioid receptor pharmacology research.
Rat synaptosomal membranes; [³H]-leucine enkephalin competitive binding.
Opioid receptor Delta-receptor β-Carboline Binding affinity

Hemoglobin Binding: C3=C4 Double Bond Effect

The sole structural distinction between harmine and harmaline resides in the C3=C4 bond: harmine possesses full aromaticity across the β-carboline ring system, whereas harmaline is a 3,4-dihydro derivative. Multispectroscopic and calorimetric analyses reveal that harmine interacts more strongly with hemoglobin than does harmaline. Fluorescence quenching studies demonstrate stronger binding of harmine to Hb, and steady-state anisotropy experiments confirm substantially higher motional restriction of harmine within the Hb binding pocket compared to harmaline [1]. Isothermal titration calorimetry (ITC) shows that both binding processes are exothermic and enthalpy-driven, with harmine exhibiting greater binding enthalpy [1].

Hemoglobin Binding: C3=C4 Effect
Head-to-head
Weaker binding and lower motional restriction in Hb pocket vs. harmine; exothermic, enthalpy-driven binding confirmed by ITC.
Differential protein-binding profile may inform plasma free-fraction interpretation.
Fluorescence quenching and ITC with human hemoglobin.
Protein-ligand interaction Spectroscopy Structure-activity relationship Hemoglobin binding

Sigma-1 Receptor and Tracheal Spasmolytic Activity

Comparative receptor binding assays indicate that harmaline, harmine, and harmane all interact with cardiac alpha1-adrenoceptors with comparable affinities (Ki values approximately 31-36 μM). However, only harmine weakly interacts with the cardiac 1,4-dihydropyridine binding site of L-type Ca²⁺ channels (Ki = 408 μM), whereas harmaline and harmane do not [1]. In functional assays using guinea-pig isolated tracheal preparations, the three alkaloids exhibit differential spasmolytic effects against carbachol-, histamine-, and KCl-induced contractions [2].

Sigma-1 & Spasmolytic Activity
Head-to-head
Alpha1-adrenoceptor Ki ≈ 31–36 μM for all three alkaloids. Only harmine binds L-type Ca²⁺ channels (Ki = 408 μM).
Harmine's unique Ca²⁺ channel interaction is absent in harmaline; supports airway smooth muscle pharmacology context.
Guinea-pig tracheal spasmolytic assays; cardiac membrane radioligand binding.
Sigma receptor Alpha1-adrenoceptor Spasmolytic Smooth muscle

Harmaline Validated Research Applications


MAO-A Selective Inhibition in Neuroscience

Harmaline's 10,000-fold selectivity for MAO-A over MAO-B makes it the β-carboline of choice for experiments where isoform-specific inhibition is critical. In contrast, harmane and tetrahydro-β-carboline provide only ~10-fold discrimination, introducing confounding MAO-B inhibition. Suitable for in vitro enzyme assays and ex vivo tissue studies investigating serotonergic and noradrenergic pathways.

Antileishmanial Drug Discovery: Amastigote Targeting

Harmaline's unique stage-specific activity—strong inhibition of intracellular amastigotes without promastigote or mammalian cell toxicity —supports its use as a lead scaffold for visceral leishmaniasis therapeutics. Harmine and harmane are unsuitable surrogates due to their non-selective antiproliferative effects and mammalian cytotoxicity.

MRP2 and CYP2D6 Pharmacokinetic Studies

Harmaline is not an MRP2 substrate, whereas harmine undergoes MRP2-mediated efflux . Additionally, harmaline competitively inhibits CYP2D6 with a Ki of 20.69 μM . These properties position harmaline as a useful probe compound for investigating MRP2-independent β-carboline disposition or CYP2D6-mediated drug interactions.

Forensic Toxicology Reference Standard

Harmaline is a certified analytical reference standard (phyproof® ≥95.0% HPLC purity ; Cayman Chemical ≥98% purity ) suitable for identification and quantification in botanical samples, ayahuasca preparations, and biological matrices. Its distinct retention time and mass spectral signature differentiate it from harmine and harmane in complex mixtures.

Application
Selection Property
Validation Focus
MAO-A Isoform-Selective Studies
Kinase selectivity review; isoform discrimination context
MAO-A vs. MAO-B inhibition ratio; serotonergic pathway interpretation
Antiparasitic Screening Models
Stage-specific assay-response context; cytotoxicity endpoint review
Intracellular amastigote selectivity; host-cell viability endpoints
Pharmacokinetic Interaction Research
MRP2-independent disposition; CYP inhibition context
Transporter substrate profiling; CYP2D6 Ki and metabolic stability
Forensic Toxicology Standardization
Certified reference standard identity; chromatographic resolution context
Retention time and mass spectral signature differentiation from harmine/harmane

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